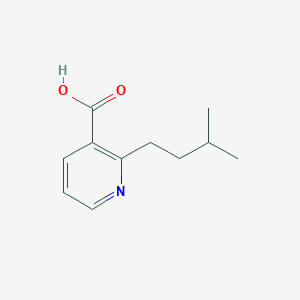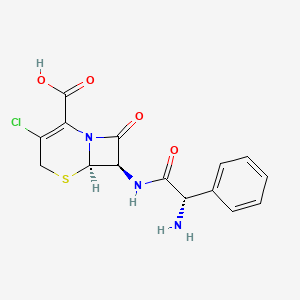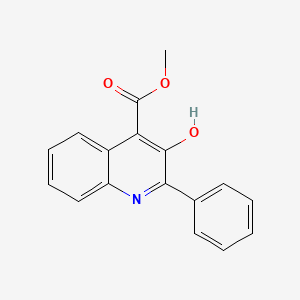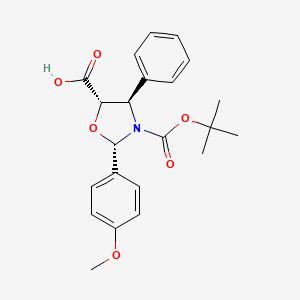
"(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is a chiral oxazolidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the cyclization of a chiral amino alcohol with a diacid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazolidine ring can be reduced to form an open-chain diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds.
Biology
This compound has potential applications in the development of chiral ligands for asymmetric catalysis. It can also be used as a probe to study enzyme-substrate interactions due to its well-defined chiral centers.
Medicine
In medicinal chemistry, (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the design of new pharmaceuticals with improved efficacy and selectivity.
Industry
The compound can be used in the production of chiral materials and as a precursor for the synthesis of specialty chemicals. Its applications in the polymer industry include the development of chiral polymers with unique properties.
作用機序
The mechanism of action of (2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The oxazolidine ring and chiral centers play a crucial role in determining the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
- (2S,4R,5S)-2-(4-Hydroxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Methylphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
- (2S,4R,5S)-2-(4-Chlorophenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid
Uniqueness
(2S,4R,5S)-2-(4-Methoxyphenyl)-4-phenyl-3,5-Oxazolidinedicarboxylic Acid is unique due to the presence of the methoxy group, which can undergo various chemical modifications. This functional group enhances the compound’s versatility in synthetic applications and its potential as a pharmacophore in drug design.
特性
分子式 |
C22H25NO6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(2S,4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19+/m1/s1 |
InChIキー |
MSVWUXLRSKRKFZ-QYZOEREBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](O[C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


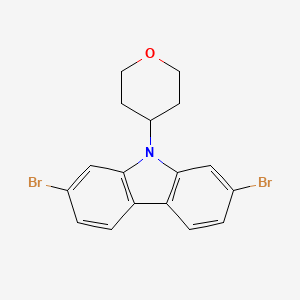
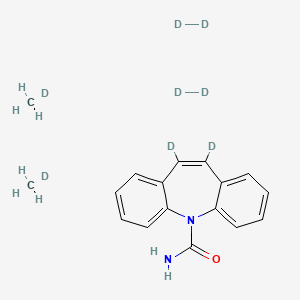
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
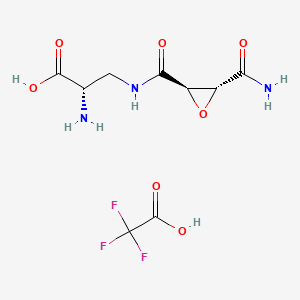


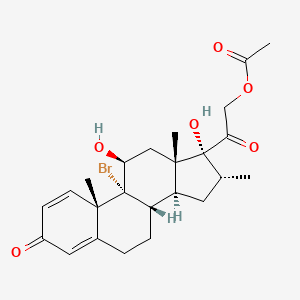
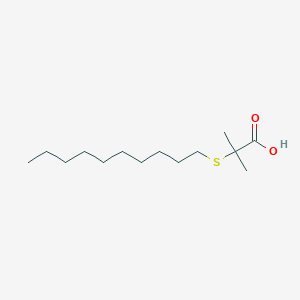
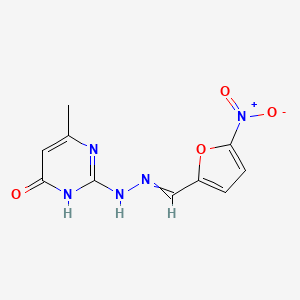

![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
